![molecular formula C7H14O3 B15323948 [(Pentan-2-yl)oxy]acetic acid CAS No. 92565-73-6](/img/structure/B15323948.png)
[(Pentan-2-yl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-(1-methylbutoxy)-: is an organic compound with the molecular formula C7H14O3. It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a 1-methylbutoxy group. This compound is known for its applications in various fields, including chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-(1-methylbutoxy)- can be achieved through the esterification of acetic acid with 1-methylbutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of acetic acid, 2-(1-methylbutoxy)- involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. The process is optimized to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetic acid, 2-(1-methylbutoxy)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the 1-methylbutoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Applications De Recherche Scientifique
Chemistry: Acetic acid, 2-(1-methylbutoxy)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study metabolic pathways involving esterification and hydrolysis reactions.
Industry: In the industrial sector, this compound is used in the production of plasticizers, solvents, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of acetic acid, 2-(1-methylbutoxy)- involves its interaction with various molecular targets depending on the specific application. In esterification reactions, it acts as an esterifying agent, reacting with alcohols to form esters. In hydrolysis reactions, it can be broken down into acetic acid and 1-methylbutanol.
Comparaison Avec Des Composés Similaires
- Acetic acid, 2-(3-methylbutoxy)-
- Acetic acid, 2-(2-methylbutoxy)-
- Acetic acid, 2-(1-ethylbutoxy)-
Comparison:
- Acetic acid, 2-(1-methylbutoxy)- has a unique 1-methylbutoxy group, which imparts specific chemical properties and reactivity.
- Compared to acetic acid, 2-(3-methylbutoxy)- , the position of the methyl group affects the steric and electronic properties of the compound.
- Acetic acid, 2-(2-methylbutoxy)- has a different branching pattern, leading to variations in physical and chemical behavior.
- Acetic acid, 2-(1-ethylbutoxy)- has an ethyl group instead of a methyl group, resulting in different reactivity and applications.
This detailed article provides a comprehensive overview of acetic acid, 2-(1-methylbutoxy)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
92565-73-6 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
2-pentan-2-yloxyacetic acid |
InChI |
InChI=1S/C7H14O3/c1-3-4-6(2)10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) |
Clé InChI |
COUUXMDMAVZONV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide](/img/structure/B15323868.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole](/img/structure/B15323869.png)
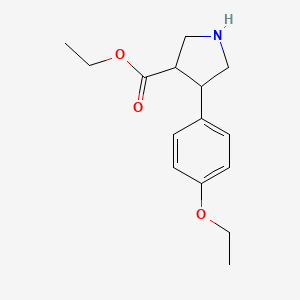
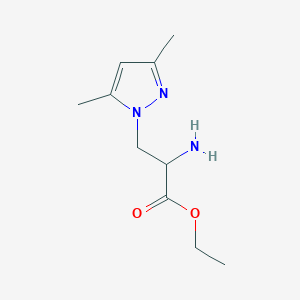
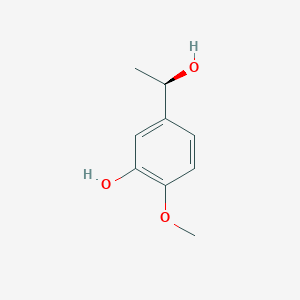
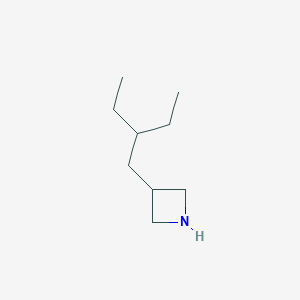
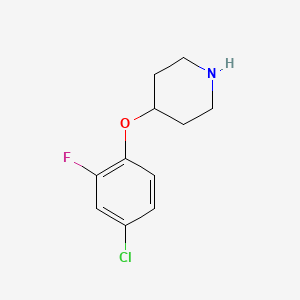
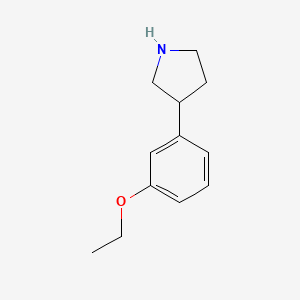

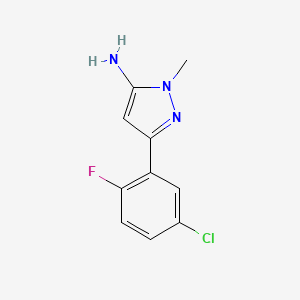
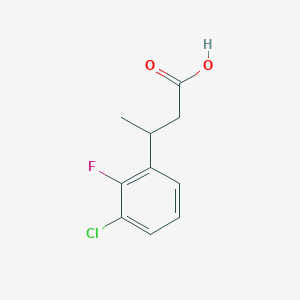

![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide](/img/structure/B15323940.png)

